2-ethoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol
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Overview
Description
Preparation Methods
The synthesis of 2-ethoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol typically involves the reaction of 2-ethoxyphenol with 2-methoxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-ethoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the imine group to an amine.
Scientific Research Applications
2-ethoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Medicinal Chemistry: Investigated for its potential therapeutic properties and interactions with biological targets.
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 2-ethoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol include:
2-methoxy-6-((p-tolylimino)methyl)phenol: Shares a similar structure but with a different substituent on the imine group.
2-ethoxy-6-(methoxymethyl)phenol: Similar in structure but with a different substituent on the phenol ring. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethoxy-6-[(2-methoxyphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-3-20-15-10-6-7-12(16(15)18)11-17-13-8-4-5-9-14(13)19-2/h4-11,18H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQISVVAEWXFIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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